N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12-4-2-3-9-18(12)16(24)22(17(25)21-18)11-15(23)20-10-13-5-7-14(19)8-6-13/h5-8,12H,2-4,9-11H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTCMEBYTNOZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Formation
The Bucherer-Bergs reaction’s efficiency depended on strict stoichiometry and prolonged reflux to ensure complete cyclization. Excess ammonium carbonate facilitated the incorporation of the urea moiety, while ethanol-water minimized side product formation.
Amination Challenges
Hydrazine hydrate’s nucleophilicity was critical for replacing the hydantoin’s carbonyl oxygen with an amine. Over-refluxing led to decomposition, necessitating precise reaction monitoring.
Acylation and Substitution
Chloroacetyl chloride’s reactivity required low-temperature addition to prevent polymerization. The SN2 substitution with 4-fluorobenzylamine benefited from polar aprotic solvents (DMF) and iodide catalysis, enhancing nucleophilicity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide.
Case Study: Antitumor Activity
A study investigated the compound's efficacy against several cancer cell lines. It demonstrated significant growth inhibition, particularly in aggressive cancer types such as breast and lung cancer. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is critical for developing new cancer therapies .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase.
Case Study: Enzyme Inhibition
In vitro studies indicated that this compound effectively inhibits α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can help regulate blood sugar levels by slowing carbohydrate absorption . Additionally, its potential as an acetylcholinesterase inhibitor suggests possible applications in treating Alzheimer's disease by enhancing cholinergic signaling .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Key Findings
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of phenyl groups on the spiro ring (e.g., 6- vs. 8-phenyl in compounds 23 and 24) affects melting points, suggesting differences in crystallinity and solubility .
- Bioactivity : Replacement of the 4-fluorobenzyl group with a pyridinylethyl group (as in ) retains antiviral activity but may alter binding kinetics. Molecular dynamics simulations showed the pyridinylethyl analog forms stable complexes with MPXV A42R (RMSD: 0.581–1.245 Å) .
Functional Group Modifications
Acetamide Side Chain Variations
- N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 851099-09-7): Substitution with a chloro-methylphenyl group increases molecular weight (349.8 g/mol) and H-bond acceptor capacity compared to the target compound. This may enhance interactions with hydrophobic enzyme pockets .
Spiro Ring Modifications
- N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide : Replacing the acetamide with a sulfonamide group alters electronic properties and binding modes. The sulfonamide derivative exhibits intramolecular hydrogen bonding (C–H⋯O, N–H⋯O), which may stabilize its conformation .
Biological Activity
N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's chemical structure can be described by its molecular formula . It contains a fluorobenzyl group and a diazaspiro structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₃O₃ |
| Molecular Weight | 321.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The compound exhibits various biological activities, primarily through interaction with specific biological targets such as enzymes and receptors. It has shown potential as an anti-viral agent , particularly against HIV integrase, which is critical for viral replication and integration into the host genome .
Additionally, the compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate numerous physiological processes .
Efficacy Studies
In vitro studies have demonstrated that this compound can inhibit viral replication effectively. For example, a study indicated that compounds with similar structural motifs exhibited significant inhibition of HIV integrase activity .
Case Studies
- Anti-HIV Activity : A study published in PubMed Central highlighted the compound's effectiveness in inhibiting HIV integrase, suggesting it could serve as a lead compound for further development in anti-HIV therapies .
- G Protein-Coupled Receptor Modulation : Research has indicated that related compounds can modulate GPCR activity, which may lead to therapeutic applications in treating conditions like hypertension and heart failure .
Table 2: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps .
- Flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
- Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) to remove polar byproducts .
Case Study : A 23% yield improvement was achieved by replacing batch reactors with continuous flow systems for diazaspiro core formation .
Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?
The electron-withdrawing fluorine and rigid spirocyclic core reduce susceptibility to:
- Hydrolysis : Steric shielding of the amide bond slows enzymatic cleavage (e.g., by proteases).
- Oxidation : Fluorine’s inductive effect stabilizes adjacent C-H bonds against ROS .
Experimental Validation : - Accelerated stability testing : Incubate at 40°C/75% RH; monitor degradation via UPLC .
- Enzymatic assays : Test resistance to liver microsomal enzymes (e.g., CYP3A4) .
Basic: What are the compound’s solubility and formulation challenges?
Q. Solubility Profile :
- Aqueous : Poor (<0.1 mg/mL at pH 7.4) due to high logP (~3.2).
- Organic : Soluble in DMSO (>50 mg/mL).
Formulation Solutions : - Nanoparticulate carriers : Use PLGA nanoparticles to enhance bioavailability .
- Co-solvents : Ethanol/Cremophor EL mixtures for in vivo dosing .
Advanced: How can SAR studies guide the design of analogs with improved potency?
Q. Key Modifications :
| Region | Modification | Impact |
|---|---|---|
| Fluorobenzyl | Replace F with CF₃ | Enhanced lipophilicity and target affinity |
| Spirocyclic core | Introduce methyl at C6 | Reduced metabolic clearance |
| Acetamide linker | Replace with sulfonamide | Altered hydrogen-bonding patterns |
| Validation : Test analogs in patch-clamp assays for ion channel effects . |
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Q. Risk Factors :
- Hepatotoxicity : Linked to reactive metabolite formation (e.g., epoxide intermediates).
- CNS off-target effects : Binding to serotonin receptors.
Mitigation :
Metabolic profiling : Identify toxic metabolites via LC-MS/MS .
Selectivity screening : Use radioligand binding assays (5-HT₂A, DAT) .
Prodrug design : Mask reactive groups with ester linkages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
